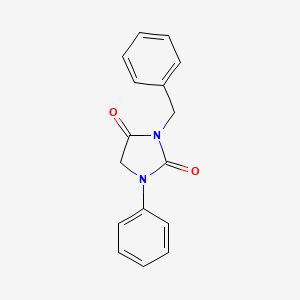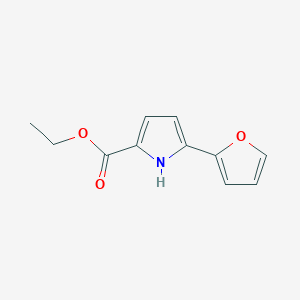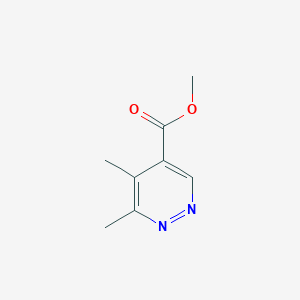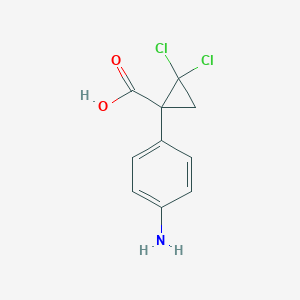
1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid (APDC) is a compound that has been studied for its potential applications in various scientific research fields. It is a cyclic carboxylic acid containing an amine group, a chlorine atom, and a cyclopropane ring. APDC has been found to have a wide range of biochemical and physiological effects, as well as potential applications in laboratory experiments. In
作用機序
The exact mechanism of action of 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid is not yet fully understood. However, it is believed that 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid binds to certain enzymes, such as cyclooxygenase-2 (COX-2), and inhibits their activity. This inhibition of enzyme activity is thought to be responsible for the biochemical and physiological effects of 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid.
Biochemical and Physiological Effects
1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid has been found to have a range of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid has been found to reduce pain and inflammation, as well as to have neuroprotective effects.
実験室実験の利点と制限
The use of 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications. Additionally, it has been found to have a range of biochemical and physiological effects, making it useful for a variety of research applications. However, there are some limitations to the use of 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid in laboratory experiments. It has a relatively low solubility in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations.
将来の方向性
There are a number of potential future directions for the use of 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid in scientific research. These include further exploration of its mechanism of action, development of new applications for its use in drug delivery and biocatalysis, and investigation of its potential therapeutic effects. Additionally, further research into the synthesis of 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid and its derivatives could lead to the development of new materials and polymers with potential biomedical applications. Finally, further studies into the biochemical and physiological effects of 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid could lead to new insights into its potential therapeutic uses.
合成法
1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid can be synthesized through a two-step process. The first step involves the reaction of 4-aminophenol with dichlorocyclopropane-1-carboxylic acid, which yields 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture, which results in the formation of a salt of 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid.
科学的研究の応用
1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid has been used in a variety of scientific research applications, including drug delivery, biocatalysis, and enzyme inhibition. It has also been used as a substrate in the synthesis of various other compounds, such as 1,2-dichlorocyclopropane-1-carboxylic acid, which has been found to have anti-inflammatory and anti-cancer properties. Additionally, 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid has been used in the synthesis of polymers and other materials for use in biomedical applications.
特性
IUPAC Name |
1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c11-10(12)5-9(10,8(14)15)6-1-3-7(13)4-2-6/h1-4H,5,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSZMTKRERZAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate, Mixture of diastereomers](/img/structure/B6603884.png)


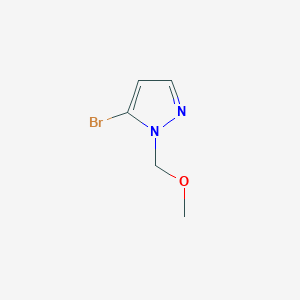
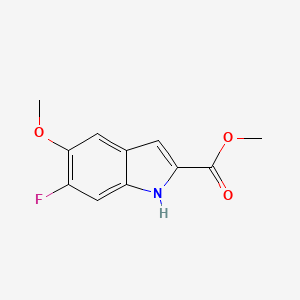
![3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine](/img/structure/B6603913.png)

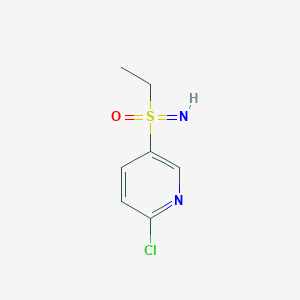
![[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6603947.png)
![2,2-difluoro-12-methyl-1lambda5,3-diaza-2-borapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-1(20),4(9),10,12,14-pentaen-1-ylium-2-uide](/img/structure/B6603952.png)
